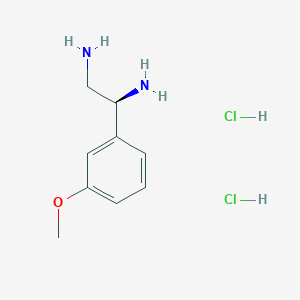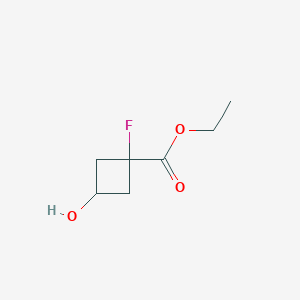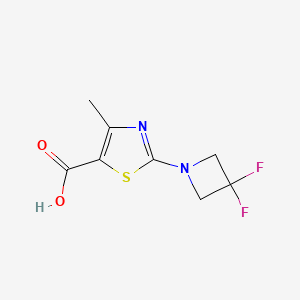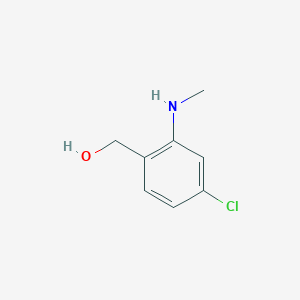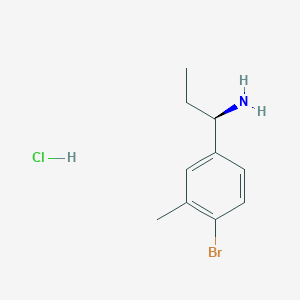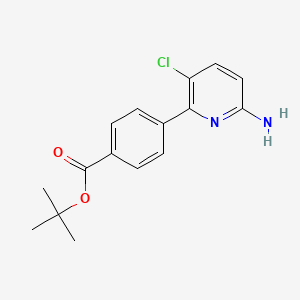
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is an organic compound with the molecular formula C15H18ClN3O2. This compound is notable for its structural complexity, featuring a tert-butyl ester group, an amino group, and a chloropyridine moiety. It is used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(6-amino-3-chloropyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted benzoates, pyridines, and biaryl compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(6-amino-3-pyridyl)benzoate
- Tert-butyl 4-(6-chloropyridin-2-yl)benzoate
- Tert-butyl 4-(6-amino-3-chloropyridin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is unique due to the presence of both an amino group and a chloropyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C16H17ClN2O2 |
|---|---|
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
tert-butyl 4-(6-amino-3-chloropyridin-2-yl)benzoate |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)11-6-4-10(5-7-11)14-12(17)8-9-13(18)19-14/h4-9H,1-3H3,(H2,18,19) |
InChI-Schlüssel |
SYUGPSOWECXUMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


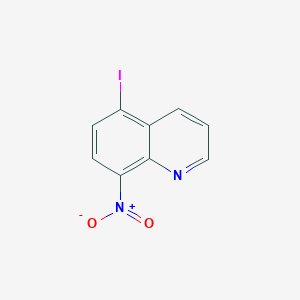
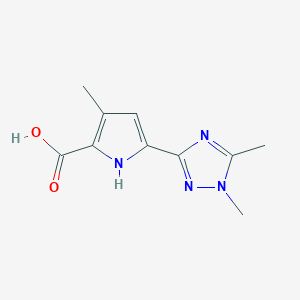


![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
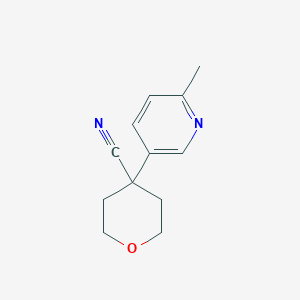
![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)

